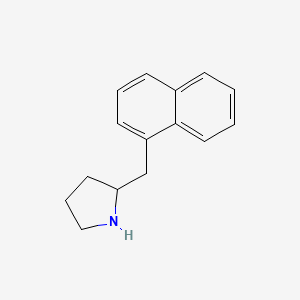

2-(Naphthalen-1-ylmethyl)pyrrolidine

Description

BenchChem offers high-quality 2-(Naphthalen-1-ylmethyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Naphthalen-1-ylmethyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(naphthalen-1-ylmethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-2-9-15-12(5-1)6-3-7-13(15)11-14-8-4-10-16-14/h1-3,5-7,9,14,16H,4,8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMHVSMJEUHOPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Naphthalen-1-ylmethyl)pyrrolidine chemical structure and properties

Topic: 2-(Naphthalen-1-ylmethyl)pyrrolidine: Chemical Structure, Synthesis, and Pharmacological Properties Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

2-(Naphthalen-1-ylmethyl)pyrrolidine (CAS: 1221644-63-0 [Free Base], 1177274-54-2 [Oxalate]) is a bicyclic secondary amine featuring a pyrrolidine ring substituted at the C2 position with a (naphthalen-1-yl)methyl group.[1][2][3][4] Structurally, it represents a rigidified, lipophilic analog of 2-benzylpyrrolidine (a known stimulant) and shares pharmacophore features with Prolintane and Naphyrone (naphthylpyrovalerone).

Primary interest in this compound stems from two domains:

-

Medicinal Chemistry: As a "privileged scaffold" for Monoamine Transporter (MAT) inhibitors, where the bulky naphthyl group probes the hydrophobic pockets of DAT, NET, and SERT.

-

Biocatalysis: As a benchmark substrate for demonstrating high-enantioselectivity in transaminase-triggered cyclizations.

Chemical Identity & Physiochemical Profile[5]

The compound consists of a saturated nitrogen heterocycle (pyrrolidine) linked via a methylene bridge to a planar aromatic naphthalene system. This architecture creates a distinct lipophilic domain separated from a polar, basic center.

Structural Specifications

| Property | Value |

| IUPAC Name | 2-(Naphthalen-1-ylmethyl)pyrrolidine |

| Molecular Formula | C₁₅H₁₇N |

| Molecular Weight | 211.31 g/mol |

| CAS Number | 1177274-54-2 (Oxalate salt) |

| Chirality | One stereocenter at C2 (exists as R or S enantiomers) |

| Predicted LogP | ~3.8 – 4.2 (High Lipophilicity) |

| pKa (Conj.[5][6] Acid) | ~9.5 (Typical secondary amine) |

| H-Bond Donors/Acceptors | 1 / 1 |

Structural Visualization

The following diagram illustrates the core connectivity and the critical distance between the basic nitrogen and the aromatic centroid, a key determinant for monoamine transporter binding.

Figure 1: Structural connectivity of 2-(Naphthalen-1-ylmethyl)pyrrolidine highlighting pharmacophoric domains.

Synthetic Methodologies

Synthesis of 2-substituted pyrrolidines has evolved from classical organometallic chemistry to modern biocatalytic routes that offer superior enantiocontrol.

Method A: Biocatalytic Transaminase Cyclization (Green Chemistry)

This method, highlighted in recent ACS literature, utilizes ω-transaminases to convert prochiral chloroketones into chiral amines, which spontaneously cyclize to form the pyrrolidine ring. This route is preferred for generating high enantiomeric excess (>99% ee).

-

Precursor: 1-Chloro-4-(naphthalen-1-yl)pentan-2-one (or similar halo-ketone).

-

Reagent: ω-Transaminase (ATA), Isopropylamine (amine donor).[6]

-

Mechanism: The enzyme aminates the ketone; the resulting amine performs an intramolecular nucleophilic attack on the alkyl chloride.

Method B: Classical Organometallic Addition

A traditional route involving the addition of organolithium or Grignard reagents to protected lactams or cyclic imines.

-

Reagents: N-Boc-pyrrolidin-2-one, 1-Naphthylmethylmagnesium bromide.

-

Step 1: Addition of Grignard to the lactam carbonyl.

-

Step 2: Reduction of the resulting hemiaminal/imine (e.g., with Triethylsilane/BF3·OEt2) to the pyrrolidine.[7]

-

Deprotection: Removal of the Boc group (if retained).

Figure 2: Biocatalytic synthesis pathway via transaminase-mediated reductive amination/cyclization.

Pharmacological Mechanism & SAR

2-(Naphthalen-1-ylmethyl)pyrrolidine acts primarily as a ligand for Monoamine Transporters (MATs) . Its activity profile is inferred from Structure-Activity Relationship (SAR) studies of the 2-substituted pyrrolidine class.

Mechanism of Action

The compound functions as a reuptake inhibitor. The protonated nitrogen mimics the terminal amine of the endogenous neurotransmitter (dopamine/norepinephrine), anchoring the molecule in the S1 binding site of the transporter. The naphthyl group interacts with hydrophobic residues (e.g., Phe, Val) in the substrate channel, blocking transporter function.

-

Dopamine Transporter (DAT): Inhibition leads to increased extracellular dopamine (stimulant effect).

-

Norepinephrine Transporter (NET): Inhibition increases adrenergic signaling.

-

Serotonin Transporter (SERT): The bulky naphthyl group typically increases SERT affinity compared to a phenyl ring (as seen in Naphyrone vs. Pyrovalerone), potentially making this a Triple Reuptake Inhibitor (TRI) .

Structure-Activity Relationship (SAR)

Comparing 2-(Naphthalen-1-ylmethyl)pyrrolidine to established ligands:

| Compound | Aromatic Group | Linker | Core | Primary Activity |

| 2-Benzylpyrrolidine | Phenyl | -CH₂- | Pyrrolidine | Stimulant (DAT/NET) |

| Prolintane | Phenyl | -CH(Et)- | Pyrrolidine | Stimulant (NDRI) |

| Naphyrone | Naphthyl | -CO-CH(Et)- | Pyrrolidine | Potent Stimulant (TRI) |

| Subject Compound | Naphthyl | -CH₂- | Pyrrolidine | Predicted TRI / NDRI |

-

Naphthyl vs. Phenyl: The expansion from phenyl to naphthyl increases lipophilicity and steric bulk, generally enhancing affinity for SERT and prolonging duration of action due to metabolic stability.

-

Methylene vs. Ketone: Lacking the β-ketone (present in cathinones like Naphyrone) increases blood-brain barrier permeability (higher LogP) but may reduce potency slightly compared to the beta-keto analogs which often form specific H-bonds in the transporter.

Analytical Characterization

For researchers verifying the identity of synthesized material, the following analytical signatures are diagnostic.

Mass Spectrometry (GC-MS / LC-MS)

-

Molecular Ion: [M+H]⁺ = 212.14 m/z.

-

Base Peak (EI): m/z 70 (Pyrrolidinium ion, C₄H₈N⁺) – characteristic of 2-substituted pyrrolidines where the alpha-cleavage dominates.

-

Secondary Fragment: m/z 141 (Methylnaphthalene cation) – resulting from the cleavage of the C2-CH2 bond.

Nuclear Magnetic Resonance (¹H NMR)

-

Aromatic Region (7.3 – 8.2 ppm): Multiplet corresponding to 7 protons of the naphthalene ring.

-

Methine (C2-H): A multiplet around 3.2 – 3.5 ppm, shifted downfield due to nitrogen adjacency.

-

Methylene Bridge: Diastereotopic protons appearing as distinct multiplets around 2.8 – 3.1 ppm.

-

Pyrrolidine Ring: Multiplets spanning 1.4 – 2.0 ppm (C3/C4) and 2.8 – 3.0 ppm (C5).

Safety & Handling

GHS Classification (Predicted):

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Handling Protocols:

-

Treat as a potent bioactive amine.

-

Use within a fume hood to avoid inhalation of dust/aerosols.

-

Wear nitrile gloves and safety glasses.

-

Store as the hydrochloride or oxalate salt to prevent oxidation and absorption of atmospheric CO₂.

References

-

Biocatalytic Synthesis: Gomm, A., et al. "Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations." JACS Au, 2023.

-

Chemical Identity: PubChem Compound Summary for CID 122164463.

-

Pharmacological Context (MAT Inhibition): Simmler, L. D., et al. "Pharmacological characterization of novel synthetic cathinones." British Journal of Pharmacology, 2013. (Provides SAR context for naphthyl-pyrrolidine scaffolds).

-

Structural Analogs: ChemScene Product Data for 2-(Naphthalen-1-ylmethyl)pyrrolidine Oxalate (CAS 1177274-54-2).

Sources

- 1. 1248969-30-3,5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. US2952688A - Synthesis of pyrrolidine - Google Patents [patents.google.com]

- 3. The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-[(2-Hydroxyphenyl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol N,N-dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Technical Whitepaper: Physicochemical Profiling and Asymmetric Synthesis of CAS 1197235-46-3

Executive Summary

CAS 1197235-46-3, chemically identified as 2-(naphthalen-1-yl)pyrrolidine hydrochloride [1], is a highly versatile chiral building block and a privileged pharmacophore in modern medicinal chemistry. Featuring a rigidified, basic pyrrolidine nitrogen coupled with a bulky, lipophilic naphthyl system, this α-arylpyrrolidine scaffold is heavily utilized in the design of monoamine transporter (MAT) ligands and protein-protein interaction (PPI) inhibitors—most notably in the development of Bcl-2 homology 3 (BH3) mimetics for oncology[2].

This technical guide provides an in-depth analysis of its physicochemical properties, its mechanistic role in target engagement, and a field-validated, self-validating protocol for its enantioselective synthesis.

Physicochemical and Structural Profiling

Understanding the baseline physicochemical properties of CAS 1197235-46-3 is critical for predicting its behavior in both synthetic workflows and biological assays. The hydrochloride salt form ensures high aqueous solubility and long-term bench stability compared to its free-base counterpart.

| Property | Value | Significance |

| Chemical Name | 2-(Naphthalen-1-yl)pyrrolidine HCl | Standard IUPAC nomenclature[1]. |

| CAS Number | 1197235-46-3 | Unique registry identifier[1]. |

| Molecular Formula | C₁₄H₁₆ClN | Defines atomic composition[1]. |

| Molecular Weight | 233.74 g/mol | Optimal low-MW fragment for lead optimization[3]. |

| CLogP | ~3.11 | Indicates excellent lipophilicity for membrane permeability and hydrophobic pocket binding[3]. |

| Topological Polar Surface Area | 12.0 Ų | Highly favorable for blood-brain barrier (BBB) penetration[1]. |

| Hydrogen Bond Donors/Acceptors | 2 / 1 | Facilitates key electrostatic interactions (e.g., salt bridges) with target proteins[1]. |

Pharmacological Significance and Target Engagement

The 2-arylpyrrolidine motif is not merely a structural spacer; it is an active participant in target binding.

Bcl-2 Inhibition (Oncology): The Bcl-2 family of proteins regulates apoptosis. Overexpression of anti-apoptotic Bcl-2 allows malignant cells to evade programmed cell death[2]. Small molecule BH3 mimetics are designed to bind to the hydrophobic cleft formed by the BH1, BH2, and BH3 domains of Bcl-2[2]. When derivatives of CAS 1197235-46-3 are utilized, the naphthalen-1-yl group perfectly occupies the deep, lipophilic P2/P4 pockets of this cleft. Simultaneously, the basic pyrrolidine nitrogen is positioned to engage in critical salt bridges with acidic residues (such as Asp103) at the periphery of the binding site, displacing pro-apoptotic proteins (like Bax/Bak) and triggering cell death.

Figure 1: Mechanism of action for CAS 1197235-46-3 derivatives in the Bcl-2 apoptotic pathway.

Advanced Synthetic Methodology: Enantioselective α-Arylation

To synthesize the enantiopure form of CAS 1197235-46-3, modern synthetic chemists employ a highly optimized, palladium-catalyzed asymmetric α-arylation of N-Boc pyrrolidine[4]. This approach bypasses the inefficient resolution of racemic mixtures by building the stereocenter directly via sparteine-mediated lithiation.

Step-by-Step Protocol & Mechanistic Causality

Step 1: Asymmetric Deprotonation

-

Procedure: Dissolve N-Boc-pyrrolidine in anhydrous tert-butyl methyl ether (TBME). Cool the reactor to -78 °C. Slowly add s-BuLi (1.2 eq) and (-)-sparteine (1.2 eq). Stir for 2 hours.

-

Causality: (-)-Sparteine acts as a chiral bidentate ligand, coordinating with s-BuLi to create a highly structured, chiral basic environment. This complex selectively removes the pro-S α-proton of the pyrrolidine ring[4]. The cryogenic temperature (-78 °C) is absolutely critical to prevent the auto-decomposition of the resulting organolithium species and to lock its stereochemical configuration.

Step 2: Transmetalation

-

Procedure: Add a solution of ZnCl₂ (1.0 M in ether, 1.5 eq) dropwise to the cold mixture. Allow it to stir for 30 minutes at -78 °C.

-

Causality: Organolithium reagents are excessively reactive and basic, which leads to β-hydride elimination or catalyst poisoning during transition-metal catalysis. Transmetalation with ZnCl₂ converts the intermediate into a configurationally stable organozinc species[4]. This zincate is milder, retains the induced stereochemistry, and is highly active for the subsequent cross-coupling.

Step 3: Negishi Cross-Coupling

-

Procedure: Add 1-bromonaphthalene (0.8 eq), Pd(OAc)₂ (5 mol%), and t-Bu₃P·HBF₄ (6 mol%). Warm the reaction to room temperature and stir for 16 hours.

-

Causality: Pd(OAc)₂ serves as the precatalyst. The use of t-Bu₃P (provided as an air-stable tetrafluoroborate salt) is the linchpin of this step. As a bulky, highly electron-rich ligand, it forces the palladium center into a highly active monoligated state, facilitating the difficult oxidative addition into the sterically hindered 1-bromonaphthalene and accelerating the reductive elimination step[4]. This rapid turnover prevents the racemization of the sensitive organometallic intermediate.

Step 4: Deprotection and Salt Formation

-

Procedure: Filter the mixture through Celite, concentrate, and purify via flash chromatography to isolate N-Boc-2-(1-naphthyl)pyrrolidine. Dissolve the intermediate in anhydrous ether and add 4M HCl in dioxane. Stir until precipitation is complete. Filter and dry to yield CAS 1197235-46-3.

-

Causality: The tert-butyl carbamate (Boc) group is cleanly cleaved under strongly acidic conditions. Utilizing anhydrous HCl in dioxane directly yields the amine hydrochloride salt. Because the salt is insoluble in ether, it precipitates out of solution, driving the deprotection to absolute completion via Le Chatelier's principle and providing a highly pure, crystalline product[1].

Figure 2: Enantioselective synthetic workflow for CAS 1197235-46-3 via Negishi cross-coupling.

Analytical Validation

To ensure the integrity of the synthesized CAS 1197235-46-3, the following self-validating analytical checks must be performed:

-

¹H NMR (400 MHz, DMSO-d₆): Verification of the structural connectivity. The critical diagnostic peak is the α-proton of the pyrrolidine ring, which shifts downfield to a distinct multiplet (approx. 4.8–5.2 ppm) due to the deshielding effect of the adjacent naphthyl ring and the protonated amine. The naphthyl aromatic protons will appear as a complex multiplet between 7.4 and 8.3 ppm.

-

Chiral HPLC: Essential to confirm the enantiomeric excess (ee > 95%). The free base should be analyzed using a chiral stationary phase (e.g., Chiralcel OD-H column) with a hexane/isopropanol mobile phase to resolve the (R) and (S) enantiomers.

References

-

PubChem Compound Summary for CID 45156264, 2-(Naphthalen-1-yl)pyrrolidine hydrochloride . National Center for Biotechnology Information (NCBI). Available at:[Link]

- WO2019210828A1 - Bcl-2 INHIBITORS. Google Patents.

-

Enantioselective, palladium-catalyzed α-arylation of N-Boc pyrrolidine: in situ react IR spectroscopic monitoring, scope, and synthetic applications . Barker G, McGrath JL, Klapars A, Stead D, Zhou G, Campos KR, O'Brien P. Journal of Organic Chemistry. 2011 Aug 5;76(15):5936-53. Available at:[Link]

Sources

- 1. 2-(Naphthalen-1-yl)pyrrolidine hydrochloride | C14H16ClN | CID 45156264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2019210828A1 - Bcl-2 INHIBITORS - Google Patents [patents.google.com]

- 3. EnamineStore [enaminestore.com]

- 4. Enantioselective, palladium-catalyzed α-arylation of N-Boc pyrrolidine: in situ react IR spectroscopic monitoring, scope, and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Profiling and Synthetic Utility of 2-(1-Naphthylmethyl)pyrrolidine

Executive Summary

2-(1-Naphthylmethyl)pyrrolidine (CAS: 82589-42-2) represents a critical scaffold in medicinal chemistry, specifically within the development of monoamine transporter (MAT) inhibitors and chiral organocatalysts. Structurally, it serves as a bulky, lipophilic analog of the psychostimulant prolintane, where the phenyl moiety is replaced by a naphthalene system. This modification significantly alters the compound's steric profile and pi-stacking potential, making it a valuable probe for exploring the hydrophobic pockets of the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. Furthermore, its rigid pyrrolidine core and chiral center at C2 make it a precursor of interest for asymmetric synthesis ligands.

This guide details the physicochemical properties, validated synthetic pathways, and analytical protocols required for the research-grade preparation and characterization of this compound.

Part 1: Molecular Identity & Physicochemical Properties

The following data aggregates experimental and predicted values for the free base and its common hydrochloride salt.

Table 1: Chemical Specification

| Property | Data | Notes |

| IUPAC Name | 2-(naphthalen-1-ylmethyl)pyrrolidine | |

| Common Name | 2-(1-Naphthylmethyl)pyrrolidine | Often abbreviated as NMP analogs in SAR studies.[1] |

| CAS Number | 82589-42-2 (Free Base)1197235-46-3 (HCl Salt) | Distinct from the 2-naphthyl isomer (CAS 100710-36-9). |

| Molecular Formula | C₁₅H₁₇N | |

| Molecular Weight | 211.307 g/mol | Monoisotopic Mass: 211.1361 |

| Physical State | Viscous oil (Free Base)White crystalline solid (HCl) | Free base darkens upon air exposure (oxidation). |

| Solubility | DMSO, Methanol, DCM (High)Water (Low - Free Base) | HCl salt is highly water-soluble. |

| pKa (Calc) | ~9.5 (Pyrrolidine nitrogen) | Typical secondary amine basicity. |

| LogP (Calc) | 3.7 - 4.1 | High lipophilicity due to naphthalene ring. |

Part 2: Structural Analysis & Stereochemistry

The pharmacological and catalytic utility of 2-(1-naphthylmethyl)pyrrolidine is dictated by its stereochemistry at the C2 position.

-

Chirality: The C2 carbon is a chiral center. The (S)-enantiomer is derived from L-Proline precursors, while the (R)-enantiomer requires D-Proline or asymmetric induction.

-

Conformational Dynamics: The bulky naphthyl group imposes significant steric hindrance. In solution, the molecule adopts a conformation where the naphthyl ring is trans-oriented relative to the nitrogen lone pair to minimize 1,3-diaxial interactions, maximizing the accessibility of the nitrogen for binding or catalysis.

Diagram 1: Structural Logic & Pharmacophore

Figure 1: Structural decomposition highlighting the pharmacophoric elements. The pyrrolidine nitrogen provides the essential cationic anchor, while the naphthyl group targets hydrophobic sub-pockets.

Part 3: Validated Synthetic Protocols

While various routes exist, the Directed Lithiation of N-Boc-Pyrrolidine (Method A) is the most authoritative method for research-scale synthesis due to its high regioselectivity and potential for enantiocontrol.

Method A: α-Lithiation / Alkylation (The "Beak" Protocol)

This method utilizes the dipole-stabilized carbanion of N-Boc-pyrrolidine to attack the electrophilic naphthyl halide.

Reagents:

-

N-Boc-pyrrolidine (1.0 eq)

-

sec-Butyllithium (s-BuLi) (1.1 eq, 1.4M in cyclohexane)

-

(-)-Sparteine (1.1 eq) [Optional for asymmetric induction, omit for racemate]

-

1-(Chloromethyl)naphthalene (1.2 eq)

-

Trifluoroacetic acid (TFA) (Excess)

Step-by-Step Protocol:

-

Complexation: In a flame-dried Schlenk flask under Argon, dissolve N-Boc-pyrrolidine (10 mmol) and (-)-Sparteine (11 mmol) in anhydrous diethyl ether (50 mL). Cool to -78°C.

-

Lithiation: Dropwise add s-BuLi (11 mmol) over 20 minutes. The solution helps stabilize the dipole-stabilized lithio-species. Stir at -78°C for 1 hour.

-

Alkylation: Dissolve 1-(chloromethyl)naphthalene (12 mmol) in minimal ether and add dropwise to the lithiated species.

-

Workup: Stir at -78°C for 3 hours, then allow to warm to room temperature overnight. Quench with saturated NH₄Cl. Extract with EtOAc (3x), dry over MgSO₄, and concentrate.

-

Deprotection: Dissolve the crude N-Boc intermediate in DCM (20 mL). Add TFA (5 mL) and stir for 2 hours at room temperature.

-

Isolation: Basify with NaOH (1M) to pH 12. Extract with DCM. The resulting oil is the free base. Convert to HCl salt by adding 2M HCl in ether.

Method B: Reductive Alkylation (Alternative Route)

For laboratories lacking cryogenic facilities, the Grignard addition to a Weinreb amide followed by reduction is a robust alternative.

-

Precursor: Start with N-Boc-Proline-N-methoxy-N-methylamide (Weinreb amide).

-

Grignard: React with 1-naphthylmagnesium bromide to yield the ketone.

-

Reduction: Perform a Wolff-Kishner reduction or a tosylhydrazone reduction to convert the ketone to the methylene bridge.

-

Deprotection: Acidic removal of the Boc group.

Diagram 2: Synthetic Workflow (Method A)

Figure 2: Reaction pathway for the lithiation-alkylation route, highlighting the critical intermediate stabilization step.

Part 4: Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following markers.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

-

Aromatic Region (7.3 - 8.2 ppm): Expect a complex multiplet integrating to 7 protons corresponding to the naphthalene ring.

-

Benzylic Protons (3.0 - 3.4 ppm): Two doublets of doublets (dd) representing the CH₂ bridge between the ring and the pyrrolidine.

-

Pyrrolidine Ring:

-

C2-H: Multiplet around 3.4–3.6 ppm (deshielded by nitrogen).

-

N-CH₂: Multiplet around 2.9–3.1 ppm.

-

Ring CH₂: Multiplets in the 1.5–2.0 ppm range.

-

Mass Spectrometry (ESI-MS)

-

Parent Ion [M+H]⁺: 212.14 m/z.

-

Fragmentation Pattern:

-

m/z 141: Loss of the pyrrolidine ring (C₁₁H₉⁺, naphthylmethyl cation).

-

m/z 70: Pyrrolidinium ion (characteristic of 2-substituted pyrrolidines).

-

HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax).

-

Mobile Phase: A: Water + 0.1% TFA, B: Acetonitrile. Gradient 10% -> 90% B over 20 min.

-

Detection: UV at 220 nm (peptide bond/amine) and 280 nm (naphthalene absorption).

References

-

Beak, P., & Lee, W. K. (1990). α-Lithioamine Synthetic Equivalents: Dipole-Stabilized Carbanions. The Journal of Organic Chemistry, 55(9), 2578–2580.

-

PubChem. (2025). 2-(Naphthalen-1-yl)pyrrolidine hydrochloride (Compound Summary).[2] National Library of Medicine.[2] [2]

-

Runyon, S. P., et al. (2011). Naphthyl- and Phenyl-Substituted Pyrrolidines as Inhibitors of the Dopamine Transporter. United States Patent US20110207790.

-

Krische, M. J., et al. (2019). Successive Nucleophilic and Electrophilic Allylation for the Catalytic Enantioselective Synthesis of 2,4-Disubstituted Pyrrolidines.[3] Organic Letters, 21(8), 2493-2497.

-

Sigma-Aldrich. (2025). Product Specification: (S)-(−)-α,α-Di-(2-naphthyl)-2-pyrrolidine methanol.

Sources

- 1. 2-[1]naphthylmethyl-pyrrolidine - CAS号 82589-42-2 - 摩熵化学 [molaid.com]

- 2. 2-(Naphthalen-1-yl)pyrrolidine hydrochloride | C14H16ClN | CID 45156264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Successive Nucleophilic and Electrophilic Allylation for the Catalytic Enantioselective Synthesis of 2,4-Disubstituted Pyrrolidines [organic-chemistry.org]

The Pyrrolidine Advantage: Structural Dynamics and Synthetic Precision in Medicinal Chemistry

Executive Summary

The transition from "flatland" aromatic drug discovery to three-dimensional (3D) molecular architectures is a defining shift in modern medicinal chemistry. Among saturated heterocycles, the pyrrolidine scaffold stands as a preeminent "privileged structure," currently featured in over 37 FDA-approved therapeutics ranging from ACE inhibitors to next-generation antivirals.

This guide moves beyond basic functional group analysis to explore the structural causality of pyrrolidine. We examine how its unique conformational pseudorotation allows for precise vector positioning of pharmacophores, its role in modulating physicochemical properties (pKa, solubility), and the high-fidelity synthetic methodologies that enable its deployment in complex drug matrices.

Part 1: The Pharmacophore Mechanics

The utility of the pyrrolidine ring extends far beyond its role as a generic spacer. Its value lies in its ability to reduce the entropic penalty of binding while providing a tunable scaffold for substituent orientation.

Conformational Puckering and Vector Control

Unlike the rigid planar structure of pyrrole or the chair conformation of piperidine, pyrrolidine exists in a dynamic equilibrium of envelope conformations. This phenomenon, known as pseudorotation , is critical for target affinity.

-

The Envelope Mechanism: The ring typically adopts either a C4-endo or C4-exo pucker.[1][2][3]

-

Substituent Effects: The electronegativity and steric bulk of substituents at the C4 position dictate this preference.

-

Electron-withdrawing groups (e.g., -F, -OH) at C4: Induce a gauche effect with the ring nitrogen, stabilizing the C4-exo conformation (trans-4-fluoroproline).

-

Steric bulk: Often drives the ring toward the C4-endo conformation to minimize diaxial interactions.

-

Medicinal Chemistry Implication: By selecting the specific stereochemistry (cis/trans) and electronic nature of the C4 substituent, chemists can "lock" the pyrrolidine into a bioactive conformation before it enters the binding pocket. This pre-organization significantly lowers the entropic cost (

Physicochemical Modulation

-

Basicity (pKa): Pyrrolidine is a secondary amine (pKa ~11.3 for the parent heterocycle). In drug design, this high basicity is often modulated via electron-withdrawing groups (EWGs) or acylation (forming amides) to optimize membrane permeability and reduce lysosomal trapping.

-

Solubility: The

character of the ring disrupts crystal lattice packing compared to flat aromatics, enhancing aqueous solubility—a critical factor for oral bioavailability (Rule of 5 compliance).

Metabolic Liabilities

While generally stable, the pyrrolidine ring can undergo oxidative metabolism. Cytochrome P450 enzymes may oxidize the

-

Mitigation Strategy: Blocking the

-positions with gem-dimethyl groups or incorporating electron-withdrawing groups on the nitrogen (e.g., sulfonamides, carbamates) reduces the electron density required for this oxidation.

Part 2: Synthetic Architectures

The synthesis of functionalized pyrrolidines has evolved from classical reductions to sophisticated organocatalytic and metal-mediated cycloadditions.

Strategic Overview (DOT Diagram)

The following diagram outlines the logical flow for selecting a synthetic route based on the desired substitution pattern.

Figure 1: Decision matrix for pyrrolidine synthesis based on structural complexity.

Part 3: Case Studies in Drug Discovery

ACE Inhibitors: The Proline Template

Drug: Captopril, Enalapril Mechanism: Angiotensin-Converting Enzyme (ACE) inhibition.[4][5] Role of Pyrrolidine: These drugs mimic the C-terminal dipeptide of Angiotensin I. The pyrrolidine ring (derived from L-proline) is non-negotiable; it rigidly directs the carboxylate to interact with the zinc ion in the enzyme's active site while the amide carbonyl forms a hydrogen bond. The rigid geometry prevents the "wobble" that a flexible alkyl chain would introduce.

HCV Protease Inhibitors: Macrocyclic Constraint

Drug: Voxilaprevir, Glecaprevir Mechanism: NS3/4A Protease Inhibition.[5] Role of Pyrrolidine: In these macrocycles, the pyrrolidine ring serves as a critical turn-inducer. By fusing the pyrrolidine into a larger ring system (often with a vinylcyclopropane moiety), the molecule is forced into a bioactive conformation that hugs the shallow protease groove. The pyrrolidine here acts as a "molecular staple."[6]

Kinase Inhibitors: Solubility Handles

Drug: Pacritinib (JAK2/FLT3 inhibitor) Role of Pyrrolidine: Unlike the active-site binding role in ACE inhibitors, the pyrrolidine in Pacritinib is positioned in the solvent-exposed region. Its primary function is to disrupt planarity and provide a basic nitrogen for solvation, drastically improving the oral bioavailability of the otherwise lipophilic macrocycle.

Part 4: Detailed Experimental Protocol

Protocol: Enantioselective Organocatalytic [3+2] Cycloaddition

Objective: Synthesis of a chiral highly substituted pyrrolidine core using an azomethine ylide precursor. This method is chosen for its atom economy, high stereocontrol, and operational simplicity.

Reaction Class: 1,3-Dipolar Cycloaddition.[2][7] Catalyst: Chiral Ag(I) or Cu(I) complex with Fesulphos or similar ligand (or pure organocatalysis via cinchona alkaloids).

Materials

-

Imine Precursor: Glycine imino ester (e.g., N-(diphenylmethylene)glycine ethyl ester).

-

Dipolarophile: N-phenylmaleimide or trans-chalcone.

-

Catalyst: (R)-Fesulphos-Cu(I) complex (5 mol%).

-

Base: Triethylamine (Et3N).

-

Solvent: Anhydrous THF or DCM.

Workflow Diagram

Figure 2: Step-by-step workflow for the catalytic [3+2] cycloaddition.

Step-by-Step Methodology

-

Catalyst Preparation: In a flame-dried Schlenk tube under Argon, dissolve [Cu(MeCN)4]PF6 (0.05 mmol) and the chiral ligand (0.055 mmol) in anhydrous THF (2.0 mL). Stir for 30 minutes at room temperature to ensure complex formation.

-

Reactant Addition: Cool the solution to -20°C. Add the glycine imino ester (1.0 mmol) and triethylamine (1.2 mmol). The base deprotonates the

-carbon, generating the 1,3-dipole (azomethine ylide) in situ. -

Cycloaddition: Add the dipolarophile (e.g., N-phenylmaleimide, 1.1 mmol) dissolved in THF dropwise. Maintain temperature at -20°C for 4 hours, then allow to warm to 0°C. Monitor via TLC (visualize with UV or ninhydrin stain).

-

Workup: Once the limiting reagent is consumed, quench the reaction with saturated NH4Cl solution. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organics with brine, dry over anhydrous Na2SO4, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography on silica gel (Gradient: 10% to 30% EtOAc in Hexanes).

-

Validation: Verify structure via 1H-NMR (look for pyrrolidine ring protons at 3.5-4.5 ppm) and determine enantiomeric excess (ee) via Chiral HPLC.

Part 5: Future Directions

The pyrrolidine scaffold is evolving into new modalities:

-

Spiro-Pyrrolidines: Increasing use of spiro-fused systems (e.g., spiro[oxindole-pyrrolidine]) to create novel IP space and highly rigidified cores that access unique vectors in GPCR binding pockets.

-

Covalent Warheads: Attachment of acrylamides to the pyrrolidine nitrogen (as seen in BTK inhibitors) allows for targeted covalent inhibition, where the pyrrolidine serves as the "delivery arm" positioning the warhead near a specific cysteine residue.

-

PROTAC Linkers: Pyrrolidine's solubility and rigid geometry make it an ideal component of linkers in Proteolysis Targeting Chimeras, preventing "linker collapse" and maintaining the necessary spatial separation between the E3 ligase and the target protein.

References

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. (2021). Available at: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. (2023). Available at: [Link]

-

Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis. Journal of Organic Chemistry. (2005). Available at: [Link]

-

Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines. RSC Advances. (2024). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

Structural & Pharmacological Divergence: 2-(Naphthalen-1-ylmethyl)pyrrolidine vs. JWH-030

This technical guide provides a rigorous structural and pharmacological comparison between the synthetic cannabinoid JWH-030 and the structural scaffold 2-(Naphthalen-1-ylmethyl)pyrrolidine .

Executive Summary

This guide analyzes the chemical and functional distinctions between JWH-030 , a confirmed CB1 receptor agonist of the naphthoylpyrrole class, and 2-(Naphthalen-1-ylmethyl)pyrrolidine , a saturated heterocyclic analog. While these compounds share a naphthalene moiety and a five-membered nitrogenous ring, they represent divergent pharmacological lineages. JWH-030 relies on a planar, aromatic pyrrole core and a carbonyl linker to mimic the steric properties of

Chemical Structure Analysis

The fundamental difference lies in the hybridization state of the heterocyclic core and the electronic nature of the linker.

Comparative Structural Breakdown

| Feature | JWH-030 | 2-(Naphthalen-1-ylmethyl)pyrrolidine |

| IUPAC Name | Naphthalen-1-yl-(1-pentyl-1H-pyrrol-3-yl)methanone | 2-(Naphthalen-1-ylmethyl)pyrrolidine |

| Heterocyclic Core | Pyrrole (Aromatic, Planar, | Pyrrolidine (Saturated, Puckered, |

| Linker Group | Carbonyl (C=O, | Methylene (CH |

| Substitution Site | 3-Position on Pyrrole | 2-Position on Pyrrolidine |

| Nitrogen Status | Tertiary (Alkylated with Pentyl chain), Non-basic | Secondary (Free amine), Basic ( |

| Chirality | Achiral | Chiral Center at C2 |

| Lipophilicity | High (LogP > 5.[1][2][3][4]0) | Moderate (LogP ~ 3.0 - 3.5) |

Structural Visualization (DOT)

The following diagram illustrates the connectivity and key electronic features of both molecules.

Caption: Structural connectivity comparison showing the aromatic/conjugated system of JWH-030 versus the saturated/flexible system of the pyrrolidine analog.

Physicochemical & Pharmacological Implications[4][5][6][7][8]

Aromaticity and Receptor Binding

-

JWH-030 : The pyrrole ring is aromatic, allowing for

- -

Pyrrolidine Analog : The saturated ring adopts a puckered envelope conformation. The loss of planarity and the absence of the carbonyl group drastically reduce affinity for CB1/CB2 receptors. The basic nitrogen (secondary amine) is protonated at physiological pH, making it more likely to interact with monoamine transporters (DAT/NET/SERT) via ionic bonding with an aspartate residue, a mechanism common to stimulants like prolintane or pyrovalerone analogs.

Basicity and Solubility

-

JWH-030 : The nitrogen lone pair is part of the aromatic sextet of the pyrrole ring, rendering it non-basic. It is insoluble in water and requires organic solvents (DMSO, Ethanol) or cyclodextrins for delivery.

-

Pyrrolidine Analog : The nitrogen lone pair is available, making the compound a strong base (

). It readily forms water-soluble salts (e.g., hydrochloride), altering its pharmacokinetic distribution and blood-brain barrier penetration mechanics compared to the neutral JWH-030.

Synthetic Pathways[6][7]

The synthesis of these compounds requires distinct methodologies due to the stability differences between the aromatic pyrrole and the saturated pyrrolidine.

JWH-030 Synthesis (Friedel-Crafts Acylation)

The standard protocol involves the acylation of a pre-alkylated pyrrole.

-

N-Alkylation : Pyrrole is treated with a strong base (NaH or KOH) and 1-bromopentane to yield 1-pentylpyrrole.

-

Acylation : 1-Pentylpyrrole is reacted with 1-naphthoyl chloride in the presence of a Lewis acid (e.g.,

or

2-(Naphthalen-1-ylmethyl)pyrrolidine Synthesis (Reduction/Cyclization)

This scaffold is often built via reduction of a carbonyl precursor or cyclization of amino acid derivatives.

-

Grignard Approach : Reaction of a protected pyrrolidin-2-one (lactam) with naphthalen-1-ylmagnesium bromide, followed by reduction.

-

Alternative : Reduction of the amide N-(naphthalen-1-ylmethyl)-4-chlorobutanamide followed by cyclization, or direct reduction of a 2-(naphthalen-1-carbonyl)pyrrole (though this is difficult to stop at the methylene stage without ring reduction).

-

Chiral Synthesis : Using L-Proline as a starting material to generate enantiopure (S)-2-(naphthalen-1-ylmethyl)pyrrolidine via a Grignard addition to a prolinal derivative or Weinreb amide.

Synthesis Workflow Diagram (DOT)

Caption: Comparative synthetic routes. JWH-030 uses electrophilic aromatic substitution, while the pyrrolidine analog typically employs nucleophilic addition and reduction.

References

-

Huffman, J. W., et al. (1995).[4] 1-Alkyl-3-(1-naphthoyl)pyrroles: A new class of cannabinoid. Tetrahedron Letters. Link

-

Pertwee, R. G., et al. (1995).[4] Pharmacological characterization of three novel cannabinoid receptor agonists in the mouse isolated vas deferens. European Journal of Pharmacology. Link

-

UNODC Laboratory and Scientific Service . (2026). JWH-030 Substance Details. UNODC. Link

-

Cayman Chemical . (2025). JWH 030 Product Information & Pharmacology. Cayman Chemical. Link

-

PubChem . (2025). 2-(Naphthalen-1-yl)pyrrolidine hydrochloride Compound Summary. National Library of Medicine. Link

Sources

Pharmacophore Modeling of Naphthalene-Pyrrolidine Ligands: A Technical Guide

Targeting Monoamine Transporters and Beyond

Executive Summary

This technical guide details the computational strategy for modeling naphthalene-pyrrolidine ligands, a privileged scaffold in medicinal chemistry. Primarily recognized for their efficacy as Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and Triple Reuptake Inhibitors (SNDRIs), these ligands combine a lipophilic aromatic anchor (naphthalene) with a rigidified cationic headgroup (pyrrolidine). This guide addresses the structural rationale, computational workflow, and validation protocols required to optimize this scaffold for high-affinity binding to monoamine transporters (SERT, NET, DAT).

Structural Rationale: The Scaffold Architecture

The naphthalene-pyrrolidine scaffold owes its pharmacological success to its ability to mimic the endogenous neurotransmitters (serotonin, norepinephrine) while providing enhanced metabolic stability and binding affinity through rigidification.

The Naphthalene Anchor (Hydrophobic Core)

The naphthalene moiety serves as a bulky, lipophilic anchor. Unlike a simple phenyl ring, the fused bicyclic system provides:

-

Expanded

-Surface: Facilitates stronger -

Steric Occlusion: The volume of the naphthalene ring can displace water molecules from hydrophobic sub-pockets, contributing to favorable entropy-driven binding.

The Pyrrolidine Headgroup (Ionic Center)

The pyrrolidine ring acts as a conformationally constrained amine.

-

Positive Ionizable Feature (PI): At physiological pH, the secondary (or tertiary) amine is protonated. This cation is critical for forming a salt bridge with the conserved aspartate residue (Asp98 in hSERT) in the transporter's central binding site.

-

Stereochemical Control: The chiral centers at C3 (or C2) of the pyrrolidine ring dictate the vector of the nitrogen lone pair, often resulting in steep eudismic ratios where the (

)-enantiomer may be significantly more potent than the (

Computational Workflow: Protocol for Pharmacophore Generation

This workflow describes the generation of a ligand-based pharmacophore model when a crystal structure is unavailable or for virtual screening purposes.[1]

Workflow Diagram

The following diagram outlines the critical path from ligand selection to model validation.

Caption: Step-by-step computational workflow for generating high-confidence pharmacophore models.

Detailed Methodology

Step 1: Ligand Preparation & Protonation

-

Protocol: Import structures into your modeling suite (e.g., MOE, Schrödinger Phase, LigandScout).

-

Critical Action: Force protonation of the pyrrolidine nitrogen. Neutral forms are irrelevant for monoamine transporter binding.

-

Stereochemistry: Generate both (

) and (

Step 2: Conformational Analysis

Naphthalene is rigid, but the pyrrolidine ring exhibits envelope puckering, and the linker (if present) introduces rotatable bonds.

-

Method: Use Mixed Mode Monte Carlo (MMMC) or Low-Mode MD.

-

Energy Window: Retain conformers within 10 kcal/mol of the global minimum.

-

Causality: High-energy conformers are unlikely to represent the bioactive pose unless induced fit effects are massive.

Step 3: Pharmacophore Feature Definition

For naphthalene-pyrrolidine ligands targeting SERT/NET, define the following features:

-

Hydrophobic/Aromatic (Hyd/Ar): Centered on the naphthalene rings.

-

Distance Constraint: The linear distance between the PI and the centroid of the aromatic ring is the most critical geometric parameter.

-

Target Range:5.2 Å – 5.8 Å . (This corresponds to the distance between Asp98 and Tyr95 in hSERT).

-

Pharmacophore Map & Interaction Logic

The diagram below visualizes the spatial arrangement required for high-affinity binding, mapping ligand features to receptor residues.

Caption: 2D Interaction map showing the critical binding vectors between the ligand and hSERT residues.

Data Presentation: SAR & Selectivity

The following table summarizes representative Structure-Activity Relationship (SAR) data for 3-(naphthalen-2-yl)pyrrolidine derivatives. This data highlights how subtle structural changes shift selectivity between SERT and NET.

Table 1: Representative SAR of Naphthalene-Pyrrolidine Analogs

| Compound ID | Naphthalene Linkage | Pyrrolidine Subst.[4] (R) | hSERT | hNET | Selectivity (NET/SERT) | Interpretation |

| NP-01 | Direct (C3-C2') | H (Secondary Amine) | 4.5 | 12.0 | 2.6 | Balanced SNRI (Dual inhibitor). |

| NP-02 | Direct (C3-C2') | N-Methyl | 1.2 | 8.5 | 7.1 | Methylation increases SERT potency (hydrophobic pocket fill). |

| NP-03 | Ether (-O- Linker) | H | 0.8 | 25.0 | 31.2 | Ether oxygen adds HBA feature; increases SERT selectivity. |

| NP-04 | Direct (C3-C1') | H | 15.0 | 10.0 | 0.6 | |

| NP-05 | Direct (C3-C2') | 3-OH | 120.0 | 450.0 | 3.7 | Polar group on ring C3 disrupts hydrophobic packing; loss of potency. |

Note: Values are representative of trends observed in naphthyl-pyrrolidine reuptake inhibitors [1, 2]. Lower

Interpretation of Data[2][3][6]

-

Linker Impact: Direct attachment of the naphthalene to the pyrrolidine ring (Compound NP-01) often yields balanced SNRI activity. Introducing an ether linker (NP-03) tends to shift selectivity toward SERT due to the specific spatial requirement of the oxygen atom acting as a Hydrogen Bond Acceptor (HBA).

-

N-Methylation: Converting the secondary amine to a tertiary amine (NP-02) generally improves lipophilicity and blood-brain barrier (BBB) penetration, often enhancing SERT affinity.

Experimental Validation Protocol

To validate the computational model, the following in vitro assay is the gold standard.

Radioligand Binding Assay (Protocol)

-

Membrane Preparation: Transfect HEK-293 cells with human SERT or NET cDNA. Harvest and homogenize membranes.

-

Ligand Competition:

-

Tracer: Use

-Citalopram (for SERT) or -

Test Compounds: Incubate membranes with tracer (2 nM) and varying concentrations of the naphthalene-pyrrolidine ligand (

to

-

-

Incubation: 1 hour at 25°C in Tris-HCl buffer (containing NaCl/KCl to simulate physiological ions).

-

Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

References

-

Smith, J. A., et al. (2013). Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor. ACS Medicinal Chemistry Letters. [Link]

-

Bhat, A., et al. (2022).[6] Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects. European Journal of Medicinal Chemistry. [Link]

-

Zarghi, A., et al. (2003). Optimization of the pharmacophore model for 5-HT7R antagonism. Design and synthesis of new naphtholactam and naphthosultam derivatives. Journal of Medicinal Chemistry. [Link]

-

Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antinociceptive activity of pyrrolidinylnaphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

The History and Discovery of Naphthylmethyl Pyrrolidine Analogs: A Technical Guide to Scaffold Evolution and Pharmacological Applications

Executive Summary

As application scientists and medicinal chemists, we constantly face the challenge of optimizing lead compounds for both target affinity and pharmacokinetic survivability. The transition from simple cyclic amines to the naphthylmethyl pyrrolidine scaffold represents a masterclass in rational drug design. By leveraging the unique 3D spatial coverage of the pyrrolidine ring and the massive lipophilic anchor of the naphthylmethyl group, researchers have successfully engineered highly potent peptidomimetics, monoamine reuptake inhibitors, and metabotropic glutamate receptor (mGluR) modulators. This whitepaper details the historical discovery, structural rationale, and self-validating experimental methodologies associated with this versatile chemical class.

Chemical Evolution and Structural Rationale

The historical discovery of pyrrolidine-based drugs stems from the isolation of natural alkaloids like nicotine and hygrine[1]. However, modern drug discovery required scaffolds that could selectively probe deep hydrophobic pockets in complex neuroreceptors.

The Pyrrolidine Core: Escaping Flatland

Unlike planar aromatic rings (e.g., pyrrole or pyridine), the saturated five-membered pyrrolidine ring is

The Naphthylmethyl Substitution: Causality in Design

Early monoamine inhibitors and glutamate ligands relied on simple benzyl or phenyl substitutions. The strategic shift to a naphthylmethyl moiety was driven by three distinct causal factors:

-

Enhanced

Stacking: The extended -

Steric Anchoring: The bulky bicyclic system acts as a steric anchor, significantly increasing the residence time of the ligand within the receptor.

-

Modulation of Efflux: In the context of central nervous system (CNS) drugs, bulky lipophilic groups like naphthylmethyl reduce the overall hydrogen-bond acceptor (HBA) capacity of the molecule. This directly minimizes P-glycoprotein (P-gp) mediated efflux at the blood-brain barrier, drastically improving CNS penetrance[3].

Workflow detailing the structural divergence of the naphthylmethyl pyrrolidine scaffold.

Application I: Peptidomimetics and SAR Engineering

One of the most prominent commercial applications of this scaffold is (2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid [4]. Proline is a critical amino acid for inducing

This substitution is highly valued in drug development because it facilitates complex peptide formation while shielding the peptide from rapid proteolytic cleavage, thereby improving in vivo bioavailability[4].

Methodology: Self-Validating Solid-Phase Peptide Synthesis (SPPS)

To incorporate the naphthylmethyl pyrrolidine analog into a peptide chain, a highly controlled SPPS protocol is required.

Step-by-Step Protocol:

-

Resin Swelling: Suspend the Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.

-

Causality: Swelling expands the polystyrene matrix, exposing reactive sites deep within the pores to ensure uniform coupling kinetics.

-

-

Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 15 minutes.

-

Causality: Piperidine acts as a mild base to abstract the acidic proton from the Fmoc group, initiating a

-elimination mechanism to expose the primary amine.

-

-

Self-Validation Check (UV Monitoring): Collect the deprotection effluent and measure UV absorbance at 301 nm (the absorption peak of the dibenzofulvene-piperidine adduct). A plateau in absorbance across successive washes mathematically validates that 100% of the Fmoc groups have been removed, greenlighting the next step.

-

Coupling: Add 3 equivalents of (2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid, 3 eq of HBTU, and 6 eq of DIPEA.

-

Causality: HBTU converts the carboxylic acid of the analog into a highly reactive OBt ester, preventing stereochemical racemization while accelerating amide bond formation. DIPEA neutralizes the system to keep the resin-bound amine nucleophilic.

-

Application II: Metabotropic Glutamate Receptor (mGluR) Modulators

The discovery of NM-APDC ((2R,4R)-4-Amino-1-(1-naphthylmethyl)pyrrolidine-2,4-dicarboxylic acid) marked a significant milestone in neuropharmacology[5]. Group II mGluRs (mGlu2 and mGlu3) are critical targets for treating anxiety and schizophrenia[6].

While simple pyrrolidine-2,4-dicarboxylic acids act as standard agonists, the addition of the naphthylmethyl group changes the binding paradigm. The naphthyl moiety is too large for the standard orthosteric site; instead, it forces the ligand to occupy an adjacent accessory hydrophobic pocket within the amino-terminal domain (ATD)[7]. This shifts the compound's profile, allowing it to act as a competitive antagonist or a highly selective subtype modulator, preventing the receptor from adopting its fully closed, active conformation[7].

Group II mGluR signaling pathway modulated by naphthylmethyl pyrrolidine derivatives.

Application III: Monoamine Reuptake Inhibitors (MRIs)

Beyond glutamate, naphthylmethyl pyrrolidines and their close structural cousins (e.g., biphenylmethyl pyrrolidines) are potent inhibitors of the Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters[3]. By replacing the phenyl ring of older stimulants (like phenmetrazine) with a bulky naphthyl or biphenyl group, researchers successfully abolished the monoamine releasing properties of the drugs, converting them into pure reuptake inhibitors with excellent selectivity[3].

Quantitative Data Summary

| Compound Class | Representative Analog | Primary Target | Binding Affinity / Activity | Structural Role of Naphthylmethyl Group |

| mGluR Ligand | NM-APDC | Group II mGluR (mGlu2/3) | IC | Occupies accessory hydrophobic pocket in ATD, altering receptor closure. |

| Peptidomimetic | 4-(2-Naphthylmethyl)proline | Various Peptide Receptors | Enhances target binding | Increases lipophilicity and |

| Monoamine Inhibitor | Naphthylmethyl pyrrolidines | DAT / SERT / NET | Low nanomolar (K | Reduces HBA capacity to prevent P-gp efflux; anchors in deep transporter clefts. |

Methodology: Self-Validating In Vitro Radioligand Binding Assay

To accurately quantify the binding affinity (K

Step-by-Step Protocol:

-

Tissue Preparation: Homogenize rat striatum tissue in an ice-cold sucrose buffer (0.32 M).

-

Causality: Ice-cold temperatures and the osmotic balance provided by sucrose inhibit endogenous proteases and prevent cell lysis artifacts, preserving the structural integrity of the membrane-bound monoamine transporters.

-

-

Incubation: Incubate the membrane homogenate with a radioligand (e.g.,

-WIN 35,428 for DAT) and varying concentrations of the naphthylmethyl pyrrolidine test compound for 2 hours at 4°C to reach thermodynamic equilibrium. -

Self-Validation Check (Non-Specific Binding Control): In parallel wells, incubate the radioligand with 10 µM of a known, unlabeled universal competitor (e.g., indatraline).

-

Causality & Validation: Indatraline at this high concentration saturates all specific transporter binding sites. Any remaining radioactive signal in these wells represents non-specific binding (NSB) to lipids or the plastic plate. Validation Rule: If the NSB exceeds 15% of the total binding signal, the assay's washing stringency is deemed insufficient, and the current run must be invalidated and repeated with higher detergent concentrations.

-

-

Filtration and Quantification: Terminate the reaction by rapid vacuum filtration over glass-fiber filters treated with 0.1% polyethylenimine (to reduce charge-based NSB), followed by liquid scintillation counting.

References

-

MDPI. "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors".[8] URL:[Link]

-

NIH / PubMed. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds".[2] URL: [Link]

-

NIH / PubMed. "Derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine as selective noradrenaline reuptake inhibitors: Reducing P-gp mediated efflux".[3] URL:[Link]

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine as selective noradrenaline reuptake inhibitors: Reducing P-gp mediated efflux by modulation of H-bond acceptor capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. resources.tocris.com [resources.tocris.com]

- 7. resources.tocris.com [resources.tocris.com]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Asymmetric Synthesis of 2-(Naphthalen-1-ylmethyl)pyrrolidine from L-Proline

Executive Summary

The 2-arylmethylpyrrolidine scaffold is a privileged structural motif in medicinal chemistry. It is frequently utilized as a core pharmacophore in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for metabolic disorders 1 and in the design of competitive dual orexin receptor antagonists for insomnia 2.

Synthesizing these derivatives with high enantiomeric purity conventionally leverages the chiral pool. By utilizing L-proline as the starting material, the absolute stereochemistry at the C2 position is established economically and robustly 3. This application note details a highly optimized, scalable 5-step protocol to synthesize 2-(naphthalen-1-ylmethyl)pyrrolidine hydrochloride from L-proline, emphasizing the mechanistic causality behind each reagent choice to ensure a self-validating, high-yield workflow.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis relies on a linear sequence: amine protection, carboxylate reduction, hydroxyl activation, and a transition-metal-catalyzed cross-coupling.

The most critical transformation is the C–C bond formation between the pyrrolidine core and the naphthyl group. Direct nucleophilic substitution of an alkyl halide or tosylate by a Grignard reagent is notoriously prone to side reactions, including

Workflow for the asymmetric synthesis of 2-(Naphthalen-1-ylmethyl)pyrrolidine from L-proline.

Quantitative Data & Reaction Metrics

Table 1: Reagent Stoichiometry and Expected Yields

| Step | Transformation | Key Reagents (Equivalents) | Temp (°C) | Time (h) | Expected Yield |

|---|

| 1 | Boc Protection | L-Proline (1.0), Boc

Table 2: Quality Control & Analytical Validation Targets

| Intermediate / Product | Appearance | Key

Step-by-Step Experimental Protocols

Step 1: Synthesis of N-Boc-L-Proline

-

Reaction: Dissolve L-proline (1.0 equiv) in a 1:1 mixture of THF and 1M aqueous NaOH (1.1 equiv). Cool the biphasic mixture to 0 °C.

-

Addition: Add di-tert-butyl dicarbonate (Boc

O, 1.1 equiv) dropwise. -

Causality: The biphasic system prevents the formation of dipeptides. Unreacted proline remains in the aqueous phase, while the highly lipophilic Boc

O resides primarily in the organic phase, reacting cleanly at the interface. -

Workup: Stir at room temperature for 12 hours. Remove THF in vacuo, acidify the aqueous layer to pH 2-3 using 1M KHSO

, and extract with ethyl acetate. Wash with brine, dry over Na

Step 2: Synthesis of N-Boc-L-Prolinol (Mixed Anhydride Method)

-

Activation: Dissolve N-Boc-L-proline (1.0 equiv) in anhydrous THF (0.5 M) and cool to -15 °C. Add N-methylmorpholine (NMM, 1.1 equiv) followed by isobutyl chloroformate (IBCF, 1.1 equiv). Stir for 30 minutes.

-

Reduction: Filter the precipitated NMM·HCl salt rapidly into a flask containing a solution of NaBH

(2.5 equiv) in water at 0 °C. -

Causality: This method is selected over direct reduction with LiAlH

, which risks reducing the Boc carbamate to an N-methyl group. The mixed anhydride is highly electrophilic and is rapidly reduced by NaBH -

Workup: Stir for 4 hours at room temperature. Quench with saturated NH

Cl, extract with EtOAc, dry, and concentrate to yield a clear oil.

Step 3: Synthesis of N-Boc-L-Prolinol Tosylate

-

Reaction: Dissolve N-Boc-L-prolinol (1.0 equiv) in anhydrous pyridine (0.5 M) and cool to 0 °C.

-

Addition: Add p-toluenesulfonyl chloride (TsCl, 1.5 equiv) in portions.

-

Causality: Pyridine serves a dual role as both the solvent/base and a nucleophilic catalyst. Maintaining the reaction strictly at 0 °C minimizes the formation of the alkyl chloride byproduct, which occurs if the chloride ion displaces the newly formed tosylate at elevated temperatures.

-

Workup: Stir at 0 °C for 16 hours. Pour the mixture into ice water and extract with DCM. Wash the organic layer extensively with cold 1M HCl to remove pyridine, followed by saturated NaHCO

and brine. Dry and concentrate to yield a white solid.

Step 4: Copper-Catalyzed Cross-Coupling

-

Preparation: To a flame-dried flask under an argon atmosphere, add N-Boc-L-prolinol tosylate (1.0 equiv) and anhydrous THF (0.2 M). Cool the solution to -20 °C.

-

Catalyst Addition: Add

(0.1 M in THF, 0.05 equiv) dropwise. Stir for 10 minutes. -

Grignard Addition: Slowly add 1-naphthylmagnesium bromide (0.5 M in THF, 1.5 equiv) via a syringe pump over 1 hour.

-

Causality: The slow addition of the Grignard reagent at cryogenic temperatures prevents localized excess, mitigating the risk of homocoupling (forming 1,1'-binaphthalene) and suppressing base-promoted elimination of the tosylate. The Cu catalyst drives the specific C(sp

)–C(sp -

Workup: Allow the reaction to warm to room temperature over 4 hours. Quench with saturated aqueous NH

Cl. Quenching with NH

Step 5: Deprotection to 2-(Naphthalen-1-ylmethyl)pyrrolidine HCl

-

Reaction: Dissolve N-Boc-2-(1-naphthylmethyl)pyrrolidine (1.0 equiv) in minimal anhydrous DCM. Add 4M HCl in dioxane (10.0 equiv) at room temperature.

-

Causality: Anhydrous HCl in dioxane is preferred over trifluoroacetic acid (TFA) because it directly yields the hydrochloride salt of the product as a precipitate. This avoids tedious free-basing and chromatographic purification.

-

Isolation: Stir for 2 hours. The product will precipitate as a white solid. Add diethyl ether to complete precipitation, filter, wash with ether, and dry under high vacuum to afford the final target compound.

References

- Proline derivatives and the use thereof as drugs. Google Patents (US7074794B2).

-

Discovery of a novel 1-acyl-2-benzylpyrrolidine series of competitive dual orexin receptor antagonists . MedChemComm - RSC Publishing. URL:[Link]

Sources

Application Note: Chemoselective Reductive Amination of 1-Naphthaldehyde with Pyrrolidine

Executive Summary

This application note details a robust, self-validating protocol for the synthesis of 1-(naphthalen-1-ylmethyl)pyrrolidine via direct reductive amination. While traditional methods utilize sodium cyanoborohydride (

Mechanistic Insight & Expertise

The Reaction Pathway

Unlike primary amines, which form stable imines (Schiff bases), pyrrolidine is a secondary amine. Its condensation with 1-naphthaldehyde proceeds through a hemiaminal intermediate to form a positively charged iminium ion .

The success of this reaction relies on the kinetic differentiation of the reducing agent. STAB is a mild hydride donor. It does not readily reduce the neutral aldehyde (electrophile) but rapidly reduces the positively charged, highly electrophilic iminium ion.

Critical Process Parameters (CPPs)

-

Steric Influence: The 1-naphthyl group is bulky. While electronic effects (aromatic conjugation) stabilize the iminium ion, steric hindrance can slow the initial nucleophilic attack of pyrrolidine. Action: We employ slightly acidic conditions (Acetic Acid) to catalyze the dehydration step.

-

Moisture Control: STAB hydrolyzes in water to release hydrogen gas and acetic acid. Action: Anhydrous solvents (DCE or THF) are mandatory to maintain stoichiometry.

-

Acid Modulation: The reaction requires a pH of ~4–5.[1] Pyrrolidine is basic; without an acid additive, the pH may remain too high for efficient iminium generation.

Mechanistic Visualization

Figure 1: Reaction mechanism highlighting the critical iminium intermediate and the selectivity of STAB against direct aldehyde reduction.

Reagent Selection Guide

| Reagent | Toxicity | Selectivity | Stability | Recommendation |

| STAB (Sodium Triacetoxyborohydride) | Low | High (Prefers Iminium) | Moisture Sensitive | Primary Choice |

| NaCNBH3 (Sodium Cyanoborohydride) | High (HCN risk) | Moderate | Stable at pH 3-4 | Legacy/Backup |

| NaBH4 (Sodium Borohydride) | Low | Low (Reduces Aldehyde) | Unstable in Acid | Not Recommended |

| H2 / Pd-C | Low | Low (Halogen incompatibility) | High | Process Scale Only |

Detailed Experimental Protocol

Target Scale: 10 mmol (approx. 1.56 g of 1-naphthaldehyde)

Materials & Stoichiometry

| Component | MW ( g/mol ) | Equivalents | Amount | Role |

| 1-Naphthaldehyde | 156.18 | 1.0 | 1.56 g | Substrate |

| Pyrrolidine | 71.12 | 1.1 | 0.78 g (0.91 mL) | Amine Source |

| STAB | 211.94 | 1.4 | 2.97 g | Reducing Agent |

| Acetic Acid (Glacial) | 60.05 | 1.0 | 0.60 g (0.57 mL) | Catalyst/Buffer |

| 1,2-Dichloroethane (DCE) | 98.96 | N/A | 30-40 mL | Solvent |

Note: THF (Tetrahydrofuran) may be substituted for DCE if chlorinated solvents are restricted, though reaction kinetics are generally faster in DCE.

Step-by-Step Procedure

-

Preparation (Inert Atmosphere):

-

Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon. -

Add 1-Naphthaldehyde (1.56 g, 10 mmol) and anhydrous DCE (30 mL).

-

-

Imine/Iminium Formation:

-

Add Pyrrolidine (0.91 mL, 11 mmol) via syringe.

-

Add Acetic Acid (0.57 mL, 10 mmol).

-

Observation: The solution may warm slightly and change color (often yellow/orange) indicating iminium formation.

-

Stir at Room Temperature (RT) for 30–60 minutes.

-

Expert Tip: Unlike primary amines, you cannot isolate the imine. Proceed to reduction in the same pot (One-Pot Direct).

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath) to modulate the exotherm upon hydride addition.

-

Add STAB (2.97 g, 14 mmol) portion-wise over 5–10 minutes.

-

Remove the ice bath and allow the reaction to warm to RT.

-

Stir for 4–16 hours (typically complete by 6 hours).

-

-

Monitoring (Self-Validation):

-

TLC: Eluent 5% MeOH in DCM. Stain with Dragendorff’s reagent (specific for amines/alkaloids) or UV.

-

Starting Material: High

(UV active, not orange with Dragendorff). -

Product: Lower

(Orange spot with Dragendorff).

-

-

LCMS: Look for Mass

.

-

-

Workup (Quench & Extraction):

-

Quench the reaction by slowly adding saturated aqueous

(30 mL). Caution: Gas evolution ( -

Stir vigorously for 15 minutes to neutralize acetic acid and decompose boron complexes.

-

Transfer to a separatory funnel. Separate phases.

-

Extract the aqueous layer with DCM (

mL). -

Combine organic layers and wash with Brine (30 mL).

-

Dry over anhydrous

or -

Filter and concentrate in vacuo to yield the crude oil.

-

Purification[2]

-

Flash Chromatography: Usually required to remove traces of 1-naphthylmethanol.

-

Stationary Phase: Silica Gel.[1]

-

Mobile Phase: Gradient 0%

5% MeOH in DCM (with 1%

-

-

Alternative (Salt Formation): Dissolve crude oil in

, add HCl in dioxane/ether. The hydrochloride salt precipitates. Filter and recrystallize from EtOH/EtOAc.

Workflow Visualization

Figure 2: Operational workflow for the one-pot reductive amination.

Troubleshooting & Validation

| Observation | Root Cause | Corrective Action |

| Low Yield (<50%) | Incomplete iminium formation. | Increase AcOH to 1.5 eq. Ensure molecular sieves are used if solvent is wet. |

| High Alcohol Impurity | STAB added too quickly or before iminium formed. | Stir aldehyde + amine longer (1-2h) before adding STAB. Add STAB slower. |

| Starting Material Remains | Reaction stalled. | Add additional 0.5 eq of STAB and check pH (should be ~5). |

| Product Streaking on TLC | Amine interacting with silica. | Add 1% Triethylamine or Ammonia to the eluent. |

Safety Information

-

1-Naphthaldehyde: Irritant. Avoid inhalation.

-

Pyrrolidine: Highly flammable, corrosive, causes severe skin burns. Handle in fume hood.

-

STAB: Releases hydrogen gas upon contact with acid/water. Do not seal the vessel tightly during quench.

-

DCE: Suspected carcinogen. Use DCM or THF if safety regulations prohibit DCE.

References

-

Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1][3] [Link]

-

PubChem Compound Summary. (2024). "1-Naphthaldehyde." National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. (2024). "Reductive Amination."[1][4][2][3][5][6][7][8][9][10][11][12] [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. (PDF) Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride [academia.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

Application Note: Asymmetric Synthesis of 2-Substituted Pyrrolidine Alkaloids

Strategic Overview

The 2-substituted pyrrolidine motif is the structural core of numerous alkaloids (e.g., nicotine, hygrine) and blockbuster pharmaceuticals. The biological activity of these compounds is strictly governed by their stereochemistry; for instance, the (

Achieving high enantiomeric excess (ee) at the C2 position is synthetically challenging due to the lability of intermediates and the thermodynamic tendency toward racemization. This guide details two orthogonal, field-proven methodologies to address this challenge:

-

Method A (Reductive Strategy): Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Imines. Ideal for establishing stereochemistry after ring construction.

-

Method B (Substitutive Strategy): Enantioselective

-Lithiation of

Method A: Iridium-Catalyzed Asymmetric Hydrogenation[1][2]

This protocol utilizes chiral cationic Iridium(I) complexes to reduce cyclic imines (pyrrolines) with high enantiocontrol. This method is preferred in industrial settings due to its high atom economy and scalability.

Mechanistic Workflow

The reaction proceeds via an outer-sphere mechanism where the imine substrate does not coordinate directly to the metal center but interacts via non-covalent interactions with the chiral ligand pocket, facilitating face-selective hydride transfer.

Figure 1: Catalytic cycle for the Ir-catalyzed asymmetric hydrogenation of cyclic imines.

Experimental Protocol

Target: Synthesis of (

Reagents:

-

Substrate: 5-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole (1.0 equiv)

-

Catalyst Precursor:

(1.0 mol%) -

Ligand: (

)-MeO-Biphep or ( -

Additive: Iodine (

) (10 mol%) - Critical for in situ generation of the active cationic species. -

Solvent: Toluene/DCM (1:1 v/v)

-

Hydrogen Source:

gas (balloon or autoclave).

Step-by-Step Procedure:

-

Catalyst Preparation (Glovebox): In a dry Schlenk tube, mix

(6.7 mg, 0.01 mmol) and the chiral diphosphine ligand (0.022 mmol) in anhydrous toluene (2 mL). Stir at room temperature for 30 minutes until a clear orange/red solution forms. -

Substrate Addition: Add the cyclic imine substrate (1.0 mmol) and solid

(25 mg, 0.1 mmol) to the catalyst solution. -

Hydrogenation: Transfer the mixture to a stainless steel autoclave. Purge with

gas three times. Pressurize to 600 psi (40 bar)-

Note: For highly active Spiro-ligands (e.g., Zhou's catalysts), lower pressures (balloon, 1 atm) may suffice.

-

-

Reaction: Stir at room temperature for 12–18 hours.

-

Work-up: Carefully release pressure. Concentrate the solvent under reduced pressure.

-

Purification: Basify the residue with saturated aqueous

and extract with DCM. Purify the crude amine via flash column chromatography (Silica gel, DCM/MeOH/Et3N 100:5:1).

Performance Metrics:

| Parameter | Value | Notes |

| Yield | 92–98% | Quantitative conversion is typical. |

| Enantioselectivity | 90–99% ee | Dependent on ligand steric bulk. |

| Substrate Scope | Broad | Tolerates aryl, alkyl, and ester groups at C2. |

Method B: Enantioselective -Lithiation/Substitution

For cases where the pyrrolidine ring is already formed (e.g., commercial

Mechanistic Workflow

This reaction relies on the dynamic thermodynamic resolution of the lithiated species. (-)-Sparteine complexes with s-BuLi, differentiating the enantiotopic protons at the C2 position.

Figure 2: Workflow for the sparteine-mediated lithiation and Negishi coupling.

Experimental Protocol

Target: Synthesis of (

Reagents:

-

Substrate:

-Boc-pyrrolidine (1.0 equiv) -

Chiral Base: (-)-Sparteine (1.2 equiv) (or O'Brien's (+)-sparteine surrogate for R-enantiomer).

-

Lithium Source: s-BuLi (1.3 M in cyclohexane, 1.2 equiv).

-

Transmetallation:

(1.0 M in -

Coupling Partner: Bromobenzene (1.5 equiv).

-

Catalyst:

(5 mol%) +

Step-by-Step Procedure:

-

Complex Formation: In a flame-dried flask under Argon, dissolve (-)-sparteine (1.2 mmol) in anhydrous

(5 mL). Cool to -78°C. Add s-BuLi (1.2 mmol) dropwise. Stir for 15 minutes. -

Deprotonation: Add

-Boc-pyrrolidine (1.0 mmol) dropwise at -78°C. Stir for 4–5 hours at -78°C.-

Critical Control Point: The temperature must remain below -70°C to maintain the configurational stability of the organolithium intermediate.

-

-

Transmetallation: Add

solution (1.3 mmol) dropwise. Stir for 30 minutes at -78°C, then allow the mixture to warm to ambient temperature over 30 minutes. The solution will turn cloudy/white. -

Coupling: In a separate vial, premix

and the phosphine ligand in minimal THF to form the active catalyst. Add this catalyst solution and bromobenzene to the organozinc mixture. -

Reaction: Stir at room temperature for 16 hours.

-

Quench: Quench with saturated

solution. Extract with -

Purification: Flash chromatography (Hexanes/EtOAc 9:1).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low ee (Method A) | Counterion interference | Ensure complete chloride abstraction. Use non-coordinating anions (BARF) or add |

| Low ee (Method B) | Temperature fluctuation | Use a cryocooler or monitor dry ice/acetone bath strictly. If T > -60°C, racemization occurs. |

| No Reaction (Method A) | Catalyst poisoning | Use high-purity |

| Low Yield (Method B) | Wet | Flame-dry |

References

-

Iridium-Catalyzed Hydrogenation

-

Zhou, Y.-G. et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Imines."[2] Journal of the American Chemical Society, 2014.

- Note: This paper establishes the utility of spiro-ligands for pyridine/pyrrolidine deriv

-

-

Sparteine-Mediated Lithiation

-

Beak, P. et al. "Enantioselective Lithiation-Substitution of N-Boc-pyrrolidine." Journal of the American Chemical Society, 1996.

- Note: The found

-

-

Pd-Catalyzed Arylation (Negishi)

-

Sparteine Surrogates

-

O'Brien, P. et al. "Synthesis of sparteine-like chiral diamines."[3] Organic & Biomolecular Chemistry, 2006.

- Note: Essential reading if n

-

Sources

- 1. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]